

Cross-species analysis of enzymes in the episterol pathway.

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Episterol*

Cat. No.: *B045613*

[Get Quote](#)

A Comparative Guide to Enzymes of the Episterol Pathway

For Researchers, Scientists, and Drug Development Professionals

The **episterol** pathway is a critical segment of the broader sterol biosynthesis pathway in fungi and plants. It represents a key metabolic crossroads and a significant target for antifungal drug development. Understanding the enzymatic similarities and differences across species is crucial for developing selective inhibitors and for metabolic engineering applications. This guide provides a comparative analysis of key enzymes in the **episterol** pathway, supported by experimental data and detailed protocols.

Data Presentation: Cross-Species Enzyme Comparison

While comprehensive kinetic data for all **episterol** pathway enzymes across different species is not always available in a directly comparable format, this section summarizes key quantitative findings from published research.

Key Enzymes in the Episterol Pathway

The formation and conversion of **episterol** primarily involve two key enzymes:

- Sterol C-8 Isomerase (ERG2): This enzyme catalyzes the isomerization of the C-8 double bond to the C-7 position, converting fecosterol into **episterol**.^{[1][2]} This is an essential step for producing the correct sterol core structure.
- Sterol C-5 Desaturase (ERG3): This enzyme introduces a double bond at the C-5 position of **episterol**.^{[3][4]} This reaction is a critical step toward the synthesis of major functional sterols like ergosterol in fungi.

Table 1: Comparative Inhibitor Affinity for Sterol C-8 Isomerase (ERG2) in *Saccharomyces cerevisiae*

Data below shows the binding affinity (Kd) and maximal binding capacity (Bmax) for specific ligands, and the inhibitory constant (Ki) for various known sterol isomerase inhibitors, demonstrating the enzyme's susceptibility to inhibition.

| Ligand/Inhibitor | Parameter | Value | Reference |
|------------------------------|--------------------|---------|-----------|
| [³ H]haloperidol | Kd | 0.3 nM | [5] |
| Bmax | 77 pmol/mg protein | [5] | |
| [³ H]ifenprodil | Kd | 1.4 nM | [5] |
| Bmax | 61 pmol/mg protein | [5] | |
| Fenpropimorph | Ki | 0.05 nM | [5] |
| Tridemorph | Ki | 0.09 nM | [5] |
| MDL28,815 | Ki | 0.44 nM | [5] |
| Triparanol | Ki | 1.5 nM | [5] |
| AY-9944 | Ki | 5.8 nM | [5] |

Table 2: Functional Comparison of Sterol C-5 Desaturase (ERG3) Homologs from Pathogenic Fungi

The following data is from a study where ERG3 homologs from various fungal pathogens were expressed in a *Candida albicans* *erg3Δ/Δ* mutant. The data shows the resulting susceptibility to

the antifungal drug fluconazole (which inhibits an upstream enzyme) and the production of a toxic metabolite (14 α -methylergosta-8,24(28)-dien-3 β ,6 α -diol), which is an indicator of ERG3 activity on the accumulated substrate.

| Expressed ERG3 Homolog | Source Organism | Fluconazole MIC (μ g/mL) | Relative Toxic Diol Production (%) | Reference |
|---------------------------------|-------------------------|-------------------------------|------------------------------------|-----------|
| Wild-Type (CaERG3) | Candida albicans | 0.25 | 100 | [6] |
| CgERG3 | Candida glabrata | 0.5 | 108 | [6] |
| CaurERG3 | Candida auris | 0.5 | 125 | [6] |
| CnERG3 | Cryptococcus neoformans | 4 | 55 | [6] |
| AfERG3A | Aspergillus fumigatus | >64 | 19 | [6] |
| RdErg3A | Rhizopus delemar | >64 | 14 | [6] |
| erg3 Δ / Δ Mutant | Candida albicans | >64 | 0 | [6] |

Mandatory Visualization

Pathway Comparison

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uniprot.org [uniprot.org]

- 2. Cloning and disruption of the yeast C-8 sterol isomerase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Yeast sterol C8-C7 isomerase: identification and characterization of a high-affinity binding site for enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species-Specific Differences in C-5 Sterol Desaturase Function Influence the Outcome of Azole Antifungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-species analysis of enzymes in the episterol pathway.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045613#cross-species-analysis-of-enzymes-in-the-episterol-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com